Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group, an iodine atom at the third position, and a methyl group at the first position of the pyrrole ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of ethyl 1-methyl-1H-pyrrole-2-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of organic electronic materials, such as conductive polymers.
Biological Studies: Researchers use it to study the biological activity of pyrrole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- Ethyl 4-methyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other pyrrole derivatives. The iodine atom makes it a versatile intermediate for further functionalization through substitution and coupling reactions. This compound’s specific substitution pattern also influences its electronic properties and potential biological activity, making it a valuable compound in various research fields.
Biological Activity
Chemical Structure and Properties
Chemical Formula : C10H10I1N1O2
Molecular Weight : Approximately 279.07 g/mol
Structure : The compound features a pyrrole ring with an iodine atom at the 3-position, a methyl group at the 1-position, and an ethyl ester group at the 2-position. This unique substitution pattern enhances its reactivity and potential biological interactions.
Potential Biological Activities
While direct studies on Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate are sparse, several related compounds exhibit noteworthy biological activities:
- Antimicrobial Activity : Compounds containing pyrrole moieties have demonstrated significant antibacterial properties. For instance, pyrrole derivatives have shown minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogens, such as iodine, may enhance antibacterial efficacy through improved binding to bacterial enzymes.
- Neuroprotective Effects : Similar pyrrole derivatives have been investigated for their neuroprotective properties. These compounds may interact with neurotransmitter receptors or inhibit enzymes involved in neurodegeneration, suggesting a potential therapeutic role for this compound in treating neurological disorders .
- Anti-inflammatory Properties : Some analogs of pyrrole compounds have been linked to anti-inflammatory effects, which could be attributed to their ability to modulate immune responses or inhibit inflammatory pathways .
Table 1: Biological Activities of Pyrrole Derivatives
Mechanistic Insights
The biological activity of this compound can be hypothesized based on the structural characteristics of similar compounds:
- Halogen Bonding : The iodine substituent may facilitate stronger interactions with biological targets through halogen bonding, enhancing binding affinities and biological efficacy.
- Enzyme Inhibition : Pyrrole derivatives often act as enzyme inhibitors, which is critical in developing drugs targeting metabolic pathways involved in diseases like cancer and infections .
Properties
Molecular Formula |
C8H10INO2 |
---|---|
Molecular Weight |
279.07 g/mol |
IUPAC Name |
ethyl 3-iodo-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10INO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
QLLHXIBCHDMYPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1C)I |
Origin of Product |
United States |
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